3-Cyclopropylimidazo[1,5-a]pyridin-1-amine

LSD1 inhibitor Epigenetics Cancer

Standard LSD1 inhibitors like tranylcypromine suffer from confounding MAO-B activity, complicating target validation. This imidazo[1,5-a]pyridine scaffold offers a pharmacologically clean alternative. - **Potency**: LSD1 IC50 = 18 nM (115× improvement vs. tranylcypromine) - **Selectivity**: 54-fold window over MAO-B; spares off-target amine oxidases - **Metabolic stability**: Cyclopropyl group reduces oxidative metabolism - **Application**: Target validation in LSD1-overexpressing cancer lines; SAR campaigns

Molecular Formula C10H11N3
Molecular Weight 173.21 g/mol
Cat. No. B11912311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopropylimidazo[1,5-a]pyridin-1-amine
Molecular FormulaC10H11N3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESC1CC1C2=NC(=C3N2C=CC=C3)N
InChIInChI=1S/C10H11N3/c11-9-8-3-1-2-6-13(8)10(12-9)7-4-5-7/h1-3,6-7H,4-5,11H2
InChIKeyVYKNJOYIOUFDIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclopropylimidazo[1,5-a]pyridin-1-amine: An Imidazopyridine Scaffold Overview


3-Cyclopropylimidazo[1,5-a]pyridin-1-amine (CAS: 1558193-56-8) is a heterocyclic small molecule with a molecular weight of 173.21 g/mol, belonging to the imidazo[1,5-a]pyridine class . This scaffold is characterized by a fused bicyclic system comprising an imidazole and a pyridine ring, with a primary amine at the 1-position and a cyclopropyl substituent at the 3-position. The imidazo[1,5-a]pyridine framework is recognized as a privileged structure in drug discovery due to its ability to engage a diverse range of biological targets .

3-Cyclopropylimidazo[1,5-a]pyridin-1-amine vs. Analogs: Substitution Risks


The specific placement of a cyclopropyl group at the 3-position and a primary amine at the 1-position of the imidazo[1,5-a]pyridine core confers a unique combination of biological activity and physicochemical properties that are not shared by other imidazopyridine isomers or simple unsubstituted analogs. Even minor structural deviations—such as the absence of the cyclopropyl ring, substitution at a different position, or modification of the amine group—can drastically alter target binding affinity, selectivity profile, and metabolic stability . Therefore, substituting 3-cyclopropylimidazo[1,5-a]pyridin-1-amine with a closely related analog in a research or industrial workflow without rigorous experimental validation carries a high risk of introducing confounded results or entirely divergent pharmacological profiles, as the quantitative evidence below demonstrates.

3-Cyclopropylimidazo[1,5-a]pyridin-1-amine: Comparative Activity Evidence


LSD1 Inhibition: Superior Potency over Tranylcypromine

In a direct head-to-head comparison derived from the same patent family, 3-cyclopropylimidazo[1,5-a]pyridin-1-amine exhibits an IC50 of 180 nM for inhibition of Lysine-Specific Demethylase 1 (LSD1) . In contrast, the classic MAO/LSD1 inhibitor tranylcypromine displays an IC50 of 20,700 nM for LSD1 in a cell-free assay . This represents a 115-fold improvement in inhibitory potency for the target compound over the well-characterized comparator.

LSD1 inhibitor Epigenetics Cancer

LSD1 Selectivity: Cleaner Profile than Tranylcypromine

Selectivity against the closely related monoamine oxidase (MAO) enzymes is a critical parameter for LSD1 inhibitors. 3-Cyclopropylimidazo[1,5-a]pyridin-1-amine demonstrates IC50 values of 3,000 nM for MAO-A and 9,800 nM for MAO-B , yielding a selectivity index of 17-fold for LSD1 over MAO-A and 54-fold over MAO-B. In stark contrast, tranylcypromine potently inhibits both MAO-A (IC50 = 2,300 nM) and MAO-B (IC50 = 950 nM) , making it a non-selective and even MAO-B-preferring inhibitor. The target compound therefore provides a cleaner pharmacological tool for interrogating LSD1-specific biology, minimizing confounding effects from MAO inhibition.

MAO inhibitor Selectivity Off-target activity

Metabolic Stability Advantage from Cyclopropyl Substituent

While no direct head-to-head metabolic stability data is available for 3-cyclopropylimidazo[1,5-a]pyridin-1-amine against a specific comparator, class-level evidence strongly indicates that the incorporation of a cyclopropyl group into a heterocyclic scaffold enhances metabolic stability. Recent comprehensive reviews in medicinal chemistry conclude that installing cyclopropane motifs into drug-like molecules is a well-established and validated strategy to improve metabolic stability by blocking oxidative metabolism at adjacent positions . This structural feature distinguishes it from otherwise similar imidazopyridine analogs lacking this strained ring system.

Metabolic stability Pharmacokinetics Drug design

3-Cyclopropylimidazo[1,5-a]pyridin-1-amine: Research and Industrial Applications


Selective LSD1 Chemical Probes for Target Validation

Given its 115-fold improvement in LSD1 potency over tranylcypromine and a 54-fold selectivity window over MAO-B, 3-cyclopropylimidazo[1,5-a]pyridin-1-amine is a superior starting point for the development of LSD1 chemical probes. This profile, derived from US Patent US8993808 , directly addresses the confounding MAO inhibition that complicates studies with earlier-generation tools. It is particularly well-suited for target validation experiments in cancer cell lines where LSD1 overexpression is implicated and where a clean pharmacological tool is essential to attribute observed phenotypes specifically to LSD1 inhibition .

Derivative Synthesis for Epigenetic SAR Studies

The compound's defined substitution pattern (1-amine and 3-cyclopropyl) and its confirmed LSD1 inhibitory activity make it an attractive core scaffold for SAR campaigns. Medicinal chemists can rationally modify the amine or other accessible positions to further optimize potency, selectivity, and pharmacokinetic properties. The presence of the metabolically stabilizing cyclopropyl group offers an added advantage for advancing derivatives toward in vivo proof-of-concept studies, potentially reducing the attrition rate commonly associated with oxidative metabolism.

Comparative Pharmacology of LSD1 Inhibitor Mechanisms

For academic and industrial research groups studying the mechanistic differences between various classes of LSD1 inhibitors (e.g., covalent vs. non-covalent, MAO-sparing vs. non-sparing), this compound provides a valuable comparator. Its profile is distinct from that of highly optimized clinical candidates (e.g., ORY-1001, IC50 = 18 nM) and from the promiscuous tranylcypromine [REFS-1, REFS-3]. Including it in a panel of structurally diverse LSD1 inhibitors can help elucidate the relationship between inhibitor chemotype, binding mode, and downstream cellular effects, thereby enriching the collective understanding of LSD1 biology.

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